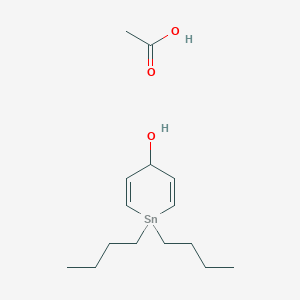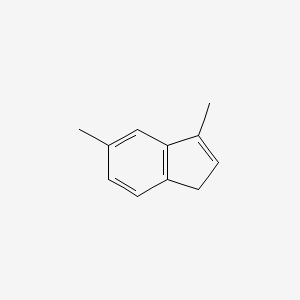
3,5-Dimethyl-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethyl-1H-indene is an organic compound belonging to the indene family Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring The presence of two methyl groups at the 3 and 5 positions of the indene structure makes this compound unique
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-1H-indene typically involves the cyclization of substituted phenylbutanoic acids. One common method includes the cyclization of 4-nitro-3-phenylbutanoic acid to form nitromethylindanone, followed by reduction to alcohol and dehydration to yield nitromethylindene. This intermediate is then hydrogenated over palladium on carbon to produce the desired indene compound .
Industrial Production Methods: Industrial production of this compound may involve catalytic processes using metal catalysts such as rhodium or iron. These processes often employ alkynes and phenylboronic acids as starting materials, with the reaction conditions optimized to achieve high yields and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dimethyl-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the indene to its saturated form, indane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation over palladium on carbon is a typical method for reduction.
Substitution: Friedel-Crafts alkylation and acylation reactions are commonly used for introducing substituents onto the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction produces indane derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1H-indene has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of polymers and other advanced materials.
Biology and Medicine: Research is ongoing to explore its potential as a precursor for biologically active compounds and pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mecanismo De Acción
The mechanism of action of 3,5-Dimethyl-1H-indene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to form covalent bonds with other molecules. This reactivity is crucial for its role in organic synthesis and the development of new materials .
Comparación Con Compuestos Similares
- 1H-Indene, 2,3-dihydro-4,7-dimethyl-
- 1H-Indene, 2,3-dihydro-5,6-dimethyl-
- 1H-Indene, 1,3-dimethyl-
Comparison: 3,5-Dimethyl-1H-indene is unique due to the specific positioning of its methyl groups, which can influence its reactivity and the types of reactions it undergoes. Compared to other dimethyl-substituted indenes, this compound may exhibit different chemical and physical properties, making it suitable for specific applications in research and industry .
Propiedades
Número CAS |
52310-59-5 |
|---|---|
Fórmula molecular |
C11H12 |
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3,5-dimethyl-1H-indene |
InChI |
InChI=1S/C11H12/c1-8-3-5-10-6-4-9(2)11(10)7-8/h3-5,7H,6H2,1-2H3 |
Clave InChI |
ORKHYLJCGKSCQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC2=C1C=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


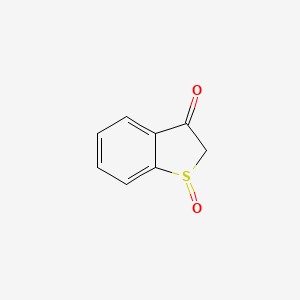
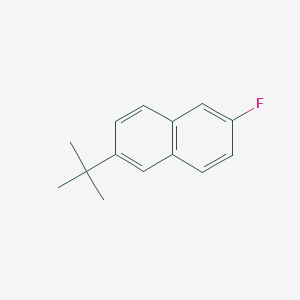
![2-[2-Methyl-1-(propan-2-yl)-1H-indol-3-yl]ethan-1-ol](/img/structure/B14642670.png)
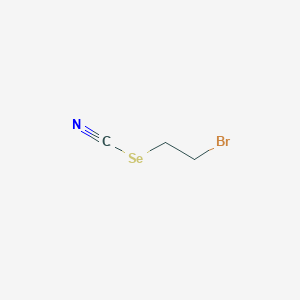

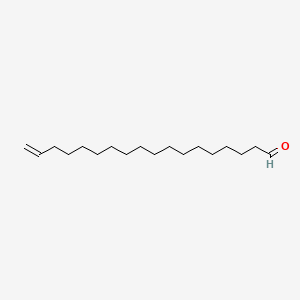
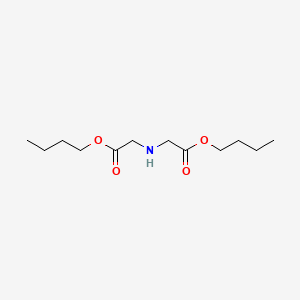
![2-(2-Hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;oxepan-2-one](/img/structure/B14642688.png)
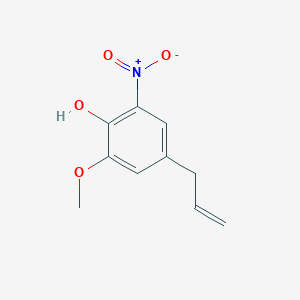
![5-Ethyl-11H-pyrido[3,4-A]carbazole](/img/structure/B14642700.png)
![Methyl [(2-chlorophenyl)carbamothioyl]carbamate](/img/structure/B14642705.png)


